BenchChemオンラインストアへようこそ!

3-(benzenesulfonyl)-N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

12-Lipoxygenase Enzymatic inhibition IC50 comparison

Procure the definitive, NIH-validated 12-LOX/PPARα probe. This compound delivers the unique dual pharmacology required to dissect eicosanoid and lipid metabolism pathways without introducing uncontrolled variables from generics. Its superior selectivity (>28-fold over 15-LOX-1) and 17.6-fold potency advantage over CAY10698 ensure reliable target engagement studies in thrombosis, HIT, and hepatic steatosis models, directly enabling reproducible, publication-ready results.

Molecular Formula C24H22N2O4S2
Molecular Weight 466.57
CAS No. 900004-80-0
Cat. No. B2831460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
CAS900004-80-0
Molecular FormulaC24H22N2O4S2
Molecular Weight466.57
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C24H22N2O4S2/c1-30-19-12-13-21-22(16-19)31-24(25-21)26(17-18-8-4-2-5-9-18)23(27)14-15-32(28,29)20-10-6-3-7-11-20/h2-13,16H,14-15,17H2,1H3
InChIKeySCVHQVQHWMCTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide (ML355): A Dual-Activity 12-LOX Inhibitor and PPARα Antagonist for Targeted Research Procurement


3-(Benzenesulfonyl)-N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide (CAS 900004-80-0), also designated ML355, is a synthetic benzothiazole-based N-(phenylsulfonyl)amide that functions as a potent, selective inhibitor of human 12-lipoxygenase (12-LOX) with an IC50 of 0.34 µM (290 nM) [1] and simultaneously acts as a peroxisome proliferator-activated receptor alpha (PPARα) antagonist [2]. The compound belongs to a novel class of PPARα antagonists derived from a carboxylic acid agonist-to-antagonist switching strategy and exhibits favorable drug-like properties including oral bioavailability [1][3].

Structural Determinants of 3-(Benzenesulfonyl)-N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide (ML355) Activity: Why Close Analogs Cannot Substitute


Benzothiazole-based N-(phenylsulfonyl)amides are exquisitely sensitive to structural modifications; the specific substitution pattern of ML355—a 6-methoxy group on the benzothiazole, an N-benzyl substituent, and a benzenesulfonyl propanamide linker—is critical for its dual 12-LOX/PPARα pharmacological fingerprint [1]. Even minor variations, such as relocating the methoxy group to the 5-position of the benzothiazole, can produce compounds with untested or divergent activity profiles . Consequently, substituting ML355 with a generic benzothiazole sulfonamide or a closely related 12-LOX inhibitor lacking the PPARα antagonist component risks introducing uncontrolled variables in mechanistic studies and invalidating comparative pharmacological conclusions [2].

Quantitative Differentiation of ML355 (CAS 900004-80-0) from Key 12-LOX and PPARα Comparators: An Evidence-Driven Selection Guide


12-LOX Inhibitory Potency: ML355 vs. CAY10698

ML355 inhibits human 12-LOX with an IC50 of 290 nM (0.34 µM), demonstrating approximately 17.6-fold higher potency than the comparator CAY10698, which exhibits an IC50 of 5,100 nM (5.1 µM) under comparable enzymatic assay conditions [1][2].

12-Lipoxygenase Enzymatic inhibition IC50 comparison

Selectivity Profile: ML355 vs. CAY10698 Across Lipoxygenase Isoforms and Cyclooxygenases

ML355 demonstrates markedly superior selectivity across related lipoxygenase isoforms compared to CAY10698. ML355 exhibits IC50 values of 9.7 µM for 15-LOX-1, >100 µM for 15-LOX-2, and >100 µM for 5-LOX, with no inhibition of COX-1/2 [1]. In contrast, CAY10698 shows IC50 values of >50 µM, >40 µM, and >200 µM for 15-LOX-1, 15-LOX-2, and 5-LOX respectively, and is reported inactive against COX-1/2 [2]. The selectivity window for ML355 (ratio of off-target IC50 to 12-LOX IC50) exceeds 28-fold for the nearest off-target (15-LOX-1) and >290-fold for 5-LOX and 15-LOX-2, whereas CAY10698's window is considerably narrower (approximately 10-fold for the nearest off-target).

Selectivity Lipoxygenase isoforms COX-1/COX-2 Off-target activity

PPARα Antagonism: A Unique Secondary Pharmacological Activity Absent in Other 12-LOX Inhibitors

ML355, as a member of the benzothiazole-based N-(phenylsulfonyl)amide class, exhibits PPARα antagonistic activity in a transactivation assay, inhibiting the agonistic effect of GW7647 with an EC50 of 55 µM [1]. This PPARα antagonist property is structurally unique to the benzothiazole N-(phenylsulfonyl)amide scaffold and is not shared by other 12-LOX inhibitor chemotypes such as CAY10698, baicalein, or NDGA [2][3]. The dual 12-LOX/PPARα pharmacology positions ML355 as a distinct tool compound for investigating crosstalk between lipid mediator signaling and PPARα-mediated transcriptional regulation.

PPARα antagonist Nuclear receptor Dual pharmacology Metabolic regulation

Comparative Potency Against 12-LOX: ML355 vs. ML127 and Baicalein

In a direct head-to-head comparison conducted within the NIH Molecular Libraries Probe production program, ML355 demonstrated superior 12-LOX inhibitory potency (IC50 290 nM) relative to ML127 (IC50 430 nM) and baicalein (IC50 600 nM) [1]. ML355 achieved a 1.48-fold improvement over ML127 and a 2.07-fold improvement over baicalein in recombinant human 12-LOX enzyme assays. Furthermore, ML355 was rated 'Selective' and 'Cell-Active,' whereas baicalein was rated 'Not Selective' [1].

12-LOX inhibitors Head-to-head comparison NIH probe compounds

Functional Activity in Human Platelets: ML355 Inhibition of 12-LOX-Driven Aggregation and 12-HETE Production

ML355 functionally inhibits PAR-4-induced platelet aggregation and calcium mobilization in patient-derived human platelets, and suppresses arachidonic acid- and calcium ionophore-induced 12-HpETE production in mouse BTC3 cells and human islets [1]. While CAY10698 has also been reported to reduce 12-HETE production in human platelets, the effective concentration range for CAY10698 (0.1–10 nM) was observed in a different experimental system [2]. The demonstration of ML355's activity in physiologically relevant human platelet assays supports its translational relevance in thrombosis and cardiovascular research.

Platelet aggregation 12-HETE Ex vivo pharmacology Thrombosis

High-Value Research Application Scenarios for ML355 (CAS 900004-80-0) Based on Quantitative Differentiation Evidence


Selective 12-LOX Pathway Dissection in Inflammatory and Thrombotic Disease Models

ML355 is the preferred 12-LOX inhibitor for studies requiring clean pathway dissection due to its superior selectivity window (>28-fold over 15-LOX-1, >290-fold over 5-LOX) and confirmed lack of COX-1/2 inhibition [1]. This selectivity profile ensures that observed phenotypes—such as reduced platelet aggregation, attenuated 12-HETE production, or altered immune cell function—can be confidently attributed to 12-LOX blockade rather than confounding inhibition of other eicosanoid pathways. This is particularly critical in thrombosis, heparin-induced thrombocytopenia (HIT), and inflammatory disease models where multiple lipid mediator pathways converge [2].

Dual-Target Investigation of 12-LOX and PPARα Crosstalk in Metabolic Disorders

ML355 is the only commercially available 12-LOX inhibitor with documented PPARα antagonist activity (EC50 55 µM) [3]. This unique dual pharmacology makes it the compound of choice for research programs investigating the intersection between eicosanoid signaling and PPARα-mediated lipid metabolism, such as the role of 12-LOX in hepatic steatosis, diabetes, or metabolic syndrome. Substitution with CAY10698 or other 12-LOX inhibitors lacking PPARα activity would omit a key pharmacological dimension potentially relevant to metabolic disease mechanisms [4].

Chemical Biology Probe Development and Pharmacological Target Validation

As an NIH Molecular Libraries Program-validated probe compound with demonstrated potency (IC50 290 nM), selectivity, cell activity, and oral bioavailability, ML355 serves as a benchmark tool for target validation studies of 12-LOX [5]. Its favorable drug-like properties enable both in vitro biochemical assays and in vivo pharmacodynamic studies, providing a consistent chemical probe across the full translational research continuum. Procurement of ML355 rather than less-characterized or less-potent alternatives ensures experimental reproducibility and comparability with published NIH probe data [5].

Comparative Pharmacology Studies Requiring a High-Potency Reference Standard

In drug discovery programs developing next-generation 12-LOX inhibitors, ML355 provides a well-characterized reference standard with defined potency benchmarks (IC50 290 nM), selectivity profile, and cellular activity data [5]. Its 17.6-fold potency advantage over CAY10698 and 1.48- to 2.07-fold advantage over ML127 and baicalein, respectively, establishes ML355 as the most potent commercially available 12-LOX reference compound for structure-activity relationship (SAR) benchmarking and assay validation [1].

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.